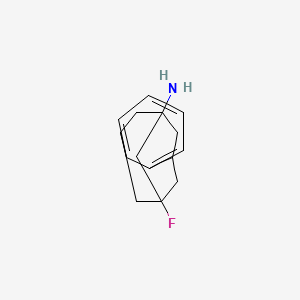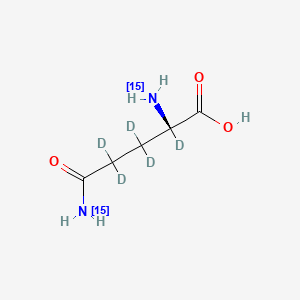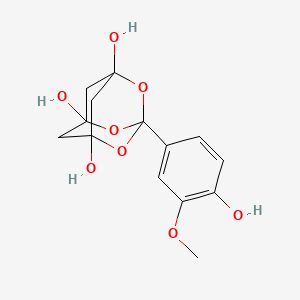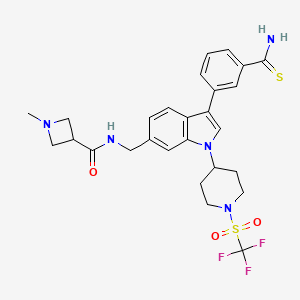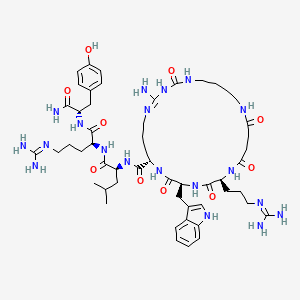
Y4R agonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y4R agonist-2 is a compound that acts as an agonist for the human neuropeptide Y4 receptor. The Y4 receptor, along with its native ligand pancreatic polypeptide, plays a crucial role in regulating human metabolism by signaling satiety, regulating food intake, and increasing energy expenditure. This receptor is a potential target for treating obesity and other metabolic disorders .
準備方法
The preparation of Y4R agonist-2 involves synthetic routes that typically start with small molecule compounds derived from the Niclosamide scaffold. High-throughput screening is used to identify compounds that increase Y4 receptor activity. These compounds are then characterized for their potency and selectivity towards Y4 receptor, as well as other related receptors such as Y1, Y2, and Y5 receptors
化学反応の分析
Y4R agonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in modified versions of the compound with different functional groups .
科学的研究の応用
Y4R agonist-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationship of Y4 receptor agonists and to develop new compounds with improved potency and selectivity. In biology, this compound is used to investigate the role of the Y4 receptor in regulating metabolism and energy expenditure. In medicine, it is being explored as a potential therapeutic agent for treating obesity and other metabolic disorders .
作用機序
Y4R agonist-2 exerts its effects by binding to the Y4 receptor, a G protein-coupled receptor, and activating it. This activation leads to a cascade of intracellular signaling events that ultimately result in the regulation of food intake, energy expenditure, and other metabolic processes. The molecular targets and pathways involved in this mechanism include the activation of G proteins, which then trigger downstream signaling pathways such as the cyclic AMP (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway .
類似化合物との比較
Y4R agonist-2 is unique compared to other similar compounds due to its high affinity and selectivity for the Y4 receptor. Similar compounds include other Y4 receptor agonists, such as dimeric peptidic Y4 receptor agonists, which consist of two pentapeptide moieties connected through an aliphatic linker . These compounds also target the Y4 receptor but may differ in their binding affinity and activity. Additionally, this compound can be compared to Y2 receptor and Y5 receptor agonists, which target related receptors in the neuropeptide Y receptor family .
特性
分子式 |
C53H81N19O10 |
|---|---|
分子量 |
1144.3 g/mol |
IUPAC名 |
(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |
InChI |
InChI=1S/C53H81N19O10/c1-30(2)26-40(48(80)67-37(13-8-24-62-51(57)58)46(78)69-39(44(54)76)27-31-15-17-33(73)18-16-31)70-47(79)38-14-9-25-63-52(59)72-53(82)64-22-6-5-21-60-42(74)19-20-43(75)66-36(12-7-23-61-50(55)56)45(77)71-41(49(81)68-38)28-32-29-65-35-11-4-3-10-34(32)35/h3-4,10-11,15-18,29-30,36-41,65,73H,5-9,12-14,19-28H2,1-2H3,(H2,54,76)(H,60,74)(H,66,75)(H,67,80)(H,68,81)(H,69,78)(H,70,79)(H,71,77)(H4,55,56,61)(H4,57,58,62)(H4,59,63,64,72,82)/t36-,37-,38-,39-,40-,41-/m0/s1 |
InChIキー |
YXWAKKCWEACOQW-SKGSPYGFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


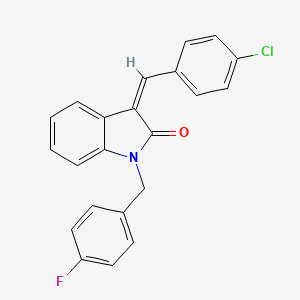
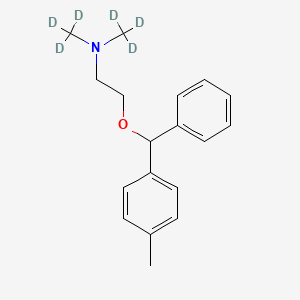
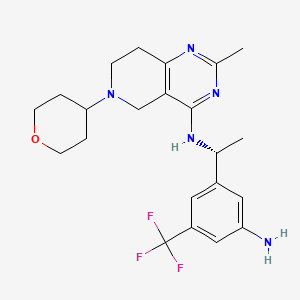
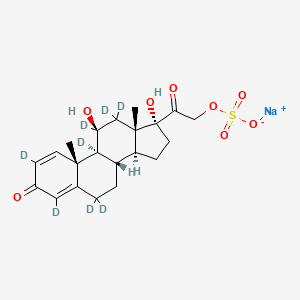



![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
